molecular formula C24H31N3O3 B1677294 Onalespib CAS No. 912999-49-6

Onalespib

Número de catálogo B1677294
Número CAS: 912999-49-6
Peso molecular: 409.5 g/mol
Clave InChI: IFRGXKKQHBVPCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Onalespib is a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90) with potential antineoplastic activity . It has been investigated in 5 clinical trials, of which 3 are open and 2 are closed .


Synthesis Analysis

Onalespib is a non-ansamycin small molecule inhibitor of HSP90, with an IC50 = 0.7 nM that has demonstrated modest anti-tumor activity in patients with advanced solid tumors using both twice-weekly and once-weekly schedules .

Aplicaciones Científicas De Investigación

Application in Cancer Research

Specific Scientific Field

The field of application is Cancer Research , specifically in the treatment of Malignant Gliomas .

Summary of the Application

Onalespib, a potent, long-acting novel HSP90 inhibitor, has been studied for its efficacy against malignant gliomas. It has been used both as a single agent and in combination with Temozolomide (TMZ), a chemotherapy drug .

Methods of Application

The effect of Onalespib on HSP90, its client proteins, and on the biology of glioma cell lines and patient-derived glioma-initiating cells (GSC) was determined. Its efficacy was assessed in vitro and in vivo using zebrafish and patient-derived GSC xenograft mouse glioma models .

Results or Outcomes

Onalespib-mediated HSP90 inhibition depleted several survival-promoting client proteins such as EGFR, EGFRvIII, and AKT, disrupted their downstream signaling, and decreased the proliferation, migration, angiogenesis, and survival of glioma cell lines and GSCs. It effectively crossed the blood–brain barrier to inhibit HSP90 in vivo and extended survival as a single agent in zebrafish xenografts and in combination with TMZ in both zebrafish and GSC mouse xenografts .

Application in Combination Therapy for Cancer

Specific Scientific Field

The field of application is Cancer Therapy , specifically in Combination Therapy involving HSP90 inhibitors .

Summary of the Application

Onalespib has been studied in combination with radiotherapy for the treatment of cancer. The combination of Onalespib and radiotherapy has been suggested to reduce tumor recurrence after radiation therapy .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the available resources.

Results or Outcomes

Onalespib significantly reduced the expression of HIF-1 and other IR-induced marker proteins involved in vasculogenesis, such as SDF-1, CD11b + and CD45, indicating that the combination of Onalespib and radiotherapy can reduce tumor recurrence after radiation therapy .

Application in PARP Inhibition for Cancer Therapy

Specific Scientific Field

The field of application is Cancer Therapy , specifically in Combination Therapy involving PARP inhibitors .

Summary of the Application

Onalespib has been studied in combination with PARP inhibitors for the treatment of cancer. The combination of Onalespib and PARP inhibitors has shown potential in enhancing the efficacy of cancer treatment .

Results or Outcomes

The results or outcomes of this application are not detailed in the available resources. However, the combination of Onalespib and PARP inhibitors has shown potential in preclinical studies .

Application in Heat Shock Protein Inhibition

Specific Scientific Field

The field of application is Cancer Therapy , specifically in Heat Shock Protein (HSP) Inhibition .

Summary of the Application

Onalespib is a synthetic, second-generation, non-ansamycin, small-molecule HSP90 inhibitor that exhibits a high affinity for the ATP-binding site at the N-terminal domain of HSP90 . It has been studied for its potential in cancer therapy.

Results or Outcomes

The results or outcomes of this application are not detailed in the available resources. However, Onalespib has shown potential in preclinical studies .

Safety And Hazards

Onalespib should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Onalespib has shown promising preliminary clinical activity. Further benefit may be seen with the incorporation of molecular signature pre-selection . Utilizing Onalespib’s radiosensitizing properties with 177Lu-DOTATATE may lead to better therapeutic results in the future and may reduce unwanted side effects in dose-limiting organs .

Propiedades

IUPAC Name

(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRGXKKQHBVPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238485
Record name AT13387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Onalespib

CAS RN

912999-49-6
Record name Onalespib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912999-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Onalespib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912999496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Onalespib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06306
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AT13387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ONALESPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y33N57ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The product from Step 11 (0.9 Kg, 1.53 mol) was dissolved in isopropanol (6.8 L) and water (1.04 L) and after purging with N2 10% Pd/C (90 g) and K2CO3 (0.212 Kg, 1.53 mol) were added and the suspension was hydrogenated for 60 to 70 mins under an 3 Barr pressure of H2. The solution was diluted with water (0.5 L) and filtered. To the filtrate was added aqueous HCl (30% hydrochloric acid, 0.85 Kg diluted with water 5.42 Kg) and the solution was concentrated at 60° C. under vacuum (removing 10 L isopropanol). Water (0.45 L) was added to the solution and concentration continued (until a further 10 L isopropanol had been removed). The aqueous phase was washed with EtOAc (4.61 L), diluted with acetonitrile (4.06 L) and netralised to pH 7.5-8.5 by addition of conc ammonia solution (0.35 Kg). The suspension was stirred for 2.5 h and then the solid was removed by filtration. The residue was washed with acetonitrile (2×0.8 L) and dried at 40° C. to constant weight to give the title compound 588 g (94% yield).
Quantity
0.9 kg
Type
reactant
Reaction Step One
Quantity
6.8 L
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step Two
Name
Quantity
90 g
Type
reactant
Reaction Step Three
Name
Quantity
0.212 kg
Type
reactant
Reaction Step Three
Name
Quantity
1.04 L
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Onalespib
Reactant of Route 2
Reactant of Route 2
Onalespib
Reactant of Route 3
Reactant of Route 3
Onalespib
Reactant of Route 4
Onalespib
Reactant of Route 5
Onalespib
Reactant of Route 6
Onalespib

Citations

For This Compound
684
Citations
A Canella, AM Welker, JY Yoo, J Xu, FS Abas… - Clinical Cancer …, 2017 - AACR
… We examined the efficacy of onalespib, a potent, long-acting … Experimental Design: The effect of onalespib on HSP90, its … Brain and plasma pharmacokinetics of onalespib and its ability …
Number of citations: 62 aacrjournals.org
R Ferraldeschi, J Welti, MV Powers, W Yuan, T Smyth… - Cancer research, 2016 - AACR
… of onalespib treatment on mRNA stability. VCaP cells were treated with onalespib or vehicle in combination with the transcriptional inhibitor actinomycin D (ACTD). Onalespib treatment …
Number of citations: 91 aacrjournals.org
D Spiegelberg, A Abramenkovs, ACL Mortensen… - Scientific reports, 2020 - nature.com
… of Onalespib in combination with external beam radiotherapy in an in vitro and in vivo approach. Onalespib … In vivo, a minimal treatment regimen for 3 consecutive days of Onalespib (3 × …
Number of citations: 26 www.nature.com
ACL Mortensen, T Mohajershojai, M Hariri… - Frontiers in …, 2020 - frontiersin.org
… with the novel HSP90 inhibitor onalespib can potentiate the … to cisplatin and/or onalespib. Induction of apoptosis and DNA … Results: Results demonstrate that onalespib enhances the …
Number of citations: 21 www.frontiersin.org
K Do, G Speranza, LC Chang, EC Polley… - Investigational new …, 2015 - Springer
Inhibition of heat shock 90 (Hsp90) molecular chaperones allows targeting of multiple proteins involved in tumorigenesis. We investigated the safety, recommended phase 2 dose (…
Number of citations: 51 link.springer.com
J Xu, PJ Wu, TH Lai, P Sharma, A Canella… - Clinical Cancer …, 2022 - AACR
… when compared with onalespib or TMZ alone in … onalespib sensitizes gliomas to chemoradiation with IR and TMZ in vitro using GSC lines. We demonstrate that exposure to …
Number of citations: 11 aacrjournals.org
AJ Wagner, M Agulnik, MC Heinrich… - European Journal of …, 2016 - Elsevier
… Onalespib (AT13387) is a potent non-ansamycin HSP90 inhibitor. We hypothesised that the combination of onalespib … combination once-weekly intravenous onalespib for 3 weeks and …
Number of citations: 33 www.sciencedirect.com
KT Do, G O'Sullivan Coyne, JL Hays, JG Supko… - Cancer chemotherapy …, 2020 - Springer
Purpose We conducted a phase 1 trial of the HSP90 inhibitor onalespib in combination with the CDK inhibitor AT7519, in patients with advanced solid tumors to determine the safety …
Number of citations: 11 link.springer.com
S Slovin, S Hussain, F Saad, J Garcia, J Picus… - Clinical Cancer …, 2019 - AACR
… Patients with progressing CRPC were randomly assigned to receive 1 of 2 regimens of onalespib combined with AA/P. Onalespib was administered as intravenous infusion starting at …
Number of citations: 21 aacrjournals.org
A Courtin, T Smyth, K Hearn, HK Saini… - British journal of …, 2016 - nature.com
… In contrast, tumour growth remained inhibited when treated with an onalespib/kinase inhibitor … Resistant cell lines, derived from these tumours, retained sensitivity to onalespib (…
Number of citations: 28 www.nature.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.